4-(4-Benzyloxyphenyl)phenol
Overview
Description
4’-(Benzyloxy)[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C19H16O. It is a derivative of biphenyl, where a benzyloxy group is attached to one of the phenyl rings. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
It’s known that phenolic compounds often interact with proteins and enzymes in the body, influencing various biochemical reactions .
Mode of Action
Phenolic compounds typically exert their effects through interactions with cellular proteins and enzymes, potentially altering their function and resulting in various physiological changes .
Biochemical Pathways
They often act as antioxidants, neutralizing harmful free radicals, and can also modulate signaling pathways, influence gene expression, and interact with cellular receptors .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Phenolic compounds are known for their antioxidant properties, ability to modulate cellular signaling pathways, and potential to influence gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-(4-Benzyloxyphenyl)phenol. For instance, the compound’s solubility and stability can be affected by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Benzyloxy)[1,1’-biphenyl]-4-ol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between two different organic groups. The process involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Boronic acid, aryl halide, palladium catalyst
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
For industrial production, the Suzuki–Miyaura coupling reaction is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
4’-(Benzyloxy)[1,1’-biphenyl]-4-ol undergoes several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a biphenyl derivative with a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether
Substitution: Thionyl chloride (SOCl2) for halogenation, followed by nucleophilic substitution with amines
Major Products
Oxidation: 4’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid
Reduction: 4’-(Benzyloxy)[1,1’-biphenyl]-4-ol
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
4’-(Benzyloxy)[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Comparison with Similar Compounds
4’-(Benzyloxy)[1,1’-biphenyl]-4-ol can be compared with other similar compounds, such as:
4’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid: This compound has a carboxylic acid group instead of a hydroxyl group, which can alter its reactivity and applications.
4’-(Benzyloxy)[1,1’-biphenyl]-2-amine: This compound has an amine group, which can introduce different chemical properties and potential biological activities.
The uniqueness of 4’-(Benzyloxy)[1,1’-biphenyl]-4-ol lies in its specific functional groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13,20H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMABUKPWADGWEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570735 | |
Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52189-87-4 | |
Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Benzyloxyphenyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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